(R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
Description
(R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a tert-butyl group at the 4-position and a 6-cyclopropyl-substituted pyridine ring at the 2-position of the oxazoline scaffold. This compound belongs to a class of ligands widely utilized in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity in reactions such as conjugate additions and cross-couplings . The cyclopropyl substituent on the pyridine ring introduces unique steric and electronic properties, distinguishing it from analogs with simpler substituents (e.g., methyl or unsubstituted pyridines).
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)13-9-18-14(17-13)12-6-4-5-11(16-12)10-7-8-10/h4-6,10,13H,7-9H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKFPLQGSLCNLX-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting with the preparation of the cyclopropylpyridine core This can be achieved through a cyclization reaction of appropriate precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for drug development.
Industry: Its unique properties may be harnessed for various industrial applications, such as in materials science.
Mechanism of Action
The mechanism by which (R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Steric and Electronic Modulation
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound is bulkier and more electron-donating than the methyl group in A681543. This increased steric bulk may improve enantioselectivity in asymmetric catalysis by restricting the conformational flexibility of metal-ligand complexes .
- Hydroxymethyl Derivative (A988693) : The polar hydroxymethyl group enhances solubility in protic solvents, which could expand utility in aqueous-phase reactions .
Biological Activity
(R)-4-(tert-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a synthetic compound that exhibits unique structural features, including a tert-butyl group and a cyclopropyl moiety attached to a pyridine ring. This compound's biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C15H20N2O, with a molecular weight of 244.34 g/mol. The compound is characterized by its oxazole ring structure, which is known to influence its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O |
| Molecular Weight | 244.34 g/mol |
| Boiling Point | 375.3 ± 30.0 °C (predicted) |
| Density | 1.17 ± 0.1 g/cm³ (predicted) |
| pKa | 3.91 ± 0.70 (predicted) |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The oxazole and pyridine components may facilitate binding to target proteins, influencing various signaling pathways.
Biological Activity Studies
Recent studies have explored the pharmacological potential of this compound through various in vitro and in vivo assays:
- Antimicrobial Activity : Preliminary screening indicated that this compound exhibits moderate antibacterial properties against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
- Anticancer Properties : In cell line studies, the compound demonstrated cytotoxic effects on several cancer cell types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Investigations into neuroprotective activity revealed that the compound may reduce oxidative stress in neuronal cells, indicating potential for treating neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the effect of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, corroborating the compound's potential as an anticancer agent.
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
